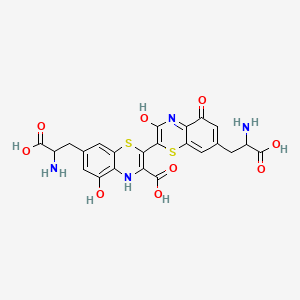

N-(2-formylphenyl)-4-methylbenzenesulfonamide

Descripción general

Descripción

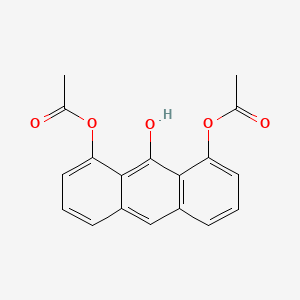

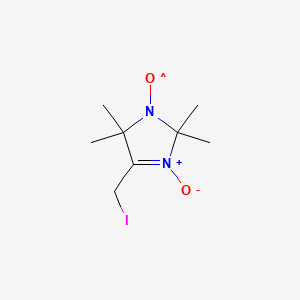

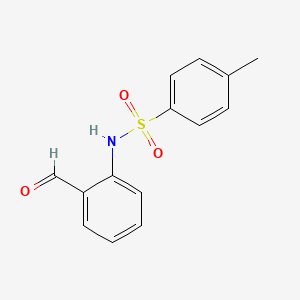

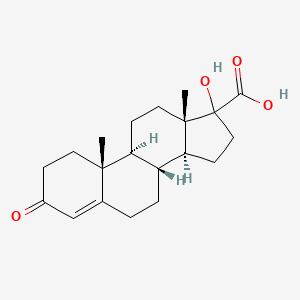

“N-(2-formylphenyl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C14H13NO3S . It is used in various biochemical research .

Synthesis Analysis

The synthesis of “N-(2-formylphenyl)-4-methylbenzenesulfonamide” involves a reaction of N-(formylphenyl)(4-methylbenzene)sulfonamide with potassium carbonate in acetonitrile solvent . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis

The molecular structure of “N-(2-formylphenyl)-4-methylbenzenesulfonamide” is characterized by the sulfonyl-bound benzene ring forming dihedral angles with the formylphenyl and phenyl rings . The molecular conformation is stabilized by an intramolecular C—H⋯π interaction .Physical And Chemical Properties Analysis

“N-(2-formylphenyl)-4-methylbenzenesulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 437.8±47.0 °C at 760 mmHg, and a flash point of 218.6±29.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds .Aplicaciones Científicas De Investigación

Crystal Structure Analysis

The compound has been used in studies involving single-crystal X-ray diffraction . This technique is used to determine the arrangement of atoms in a crystalline solid, providing detailed information about the structure and symmetry of the compound .

Hirshfeld Surface Analysis

Hirshfeld surface analysis has been performed on this compound . This method is used to visualize and quantify intermolecular interactions within a crystal structure. The analysis indicated that H…H, C-H…C, C-H…N, and especially C-H…O hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .

Density Functional Theory (DFT) Studies

The compound has been analyzed using density functional theory (DFT) . DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. The sulfonamide structure was explained by X-ray structure determination and it was optimized by the DFT method with 6-311++G (d,p) basis set in the ground state .

Molecular Docking Studies

Molecular docking experiments have been conducted with this compound . These studies are used to predict the orientation of one molecule to a second when bound to each other to form a stable complex. The results revealed important intermolecular interactions between the sulfonamide derivative and penicillin-binding protein 2X .

Drug Design Endeavors

The compound has potential applications in drug design . The results from the molecular docking experiments indicate that the sulfonamide may be considered for further drug design endeavors .

Synthesis of Borinic Acid Derivatives

The compound has been used in the synthesis of borinic acid derivatives . Borinic acids are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(2-formylphenyl)-4-methylbenzenesulfonamide is a biochemical used in proteomics research

Mode of Action

It is known that indole derivatives, which share a similar structure, have diverse biological and clinical applications . They are important types of molecules and natural products and play a main role in cell biology .

Biochemical Pathways

Indole derivatives, which share a similar structure, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Result of Action

Indole derivatives, which share a similar structure, are known to have diverse biological activities .

Action Environment

It is known that the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is successful due to its exceptionally mild and functional group tolerant reaction conditions .

Propiedades

IUPAC Name |

N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQGABDYGHEFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298010 | |

| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

CAS RN |

6590-65-4 | |

| Record name | N-(2-Formylphenyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6590-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 120186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006590654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6590-65-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-formylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B1208768.png)